2-(4-aminopiperidin-1-yl)-N-(tert-butyl)acetamide dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-tert-butylacetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O.2ClH/c1-11(2,3)13-10(15)8-14-6-4-9(12)5-7-14;;/h9H,4-8,12H2,1-3H3,(H,13,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWTWBQPQOEBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCC(CC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-(4-Aminopiperidin-1-yl)-N-(tert-butyl)acetamide dihydrochloride is a compound that has garnered interest in various fields of biological research, particularly in pharmacology and medicinal chemistry. Its molecular formula is CHClNO, with a molecular weight of 286.24 g/mol. This compound features an aminopiperidine moiety, which is known for its diverse biological activities, including potential applications in cancer therapy and neurodegenerative diseases.
The compound can be represented by the following structural formulas:
- IUPAC Name: this compound
-
Molecular Structure:
Anticancer Properties
Recent studies have explored the potential of aminopiperidine derivatives in cancer therapy. The compound is believed to act as a PLK4 inhibitor , which plays a crucial role in centrosome biogenesis and cell cycle regulation. Overexpression of PLK4 is associated with various cancers, making it a target for therapeutic intervention.
A study demonstrated that the inhibition of PLK4 led to reduced proliferation rates in cancer cell lines with mutations in the p53 gene, suggesting that compounds like this compound could be effective in treating specific cancer types where PLK4 is overexpressed .
Neuroprotective Effects
The compound's structural characteristics suggest potential neuroprotective properties. Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising results in enhancing cognitive function by preventing the breakdown of acetylcholine .
Case Studies and Research Findings
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
- Neuropharmacology : Research indicates that compounds similar to 2-(4-aminopiperidin-1-yl)-N-(tert-butyl)acetamide dihydrochloride can influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This makes it relevant in the study of psychiatric disorders and neurodegenerative diseases.
Synthesis of Novel Compounds
This compound serves as a key intermediate in the synthesis of other biologically active molecules. Its piperidine ring structure allows for the modification of various functional groups, facilitating the creation of derivatives with enhanced biological activity.
Structure-Activity Relationship (SAR) Studies
Researchers utilize this compound to explore the relationship between its chemical structure and biological activity. By modifying the tert-butyl group or substituents on the piperidine ring, scientists can assess changes in potency and selectivity against target receptors.
Pharmacokinetic Studies
The pharmacokinetic profile of this compound is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME). Studies focus on its bioavailability and half-life, which are essential for determining dosage regimens in potential therapeutic applications.
Toxicological Assessments
As with any new chemical entity, evaluating the safety profile of this compound is vital. Research includes assessing acute toxicity, potential mutagenicity, and long-term effects on human health.
Case Study 1: Neuropharmacological Effects
In a study examining the effects of piperidine derivatives on anxiety-related behaviors in animal models, researchers found that modifications to the piperidine ring significantly altered anxiolytic effects. The study highlighted the importance of structural variations in enhancing therapeutic efficacy while minimizing side effects.
Case Study 2: Synthesis of Derivatives
A research team successfully synthesized several derivatives of this compound, demonstrating improved binding affinity to specific serotonin receptors. This work underscores the compound’s utility as a scaffold for developing new antidepressant medications.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Solubility: The dihydrochloride salt form of the target compound confers superior aqueous solubility compared to neutral analogs like Benzyl 4-aminopiperidine-1-carboxylate .
- Steric Effects : The tert-butyl group in the target compound may enhance metabolic stability but reduce membrane permeability relative to benzyl or pyrazole-substituted analogs .
- Discontinuation : Both compounds listed by CymitQuimica (Ref: 10-F391068 and 10-F080814) are discontinued, suggesting challenges in synthesis, stability, or efficacy compared to simpler analogs .
Pharmacological and Toxicological Profiles
- Target Compound: No explicit toxicological data are available. Its aminopiperidine moiety is a common pharmacophore in CNS-active drugs, but the tert-butyl group may introduce unique binding or off-target effects.
- Benzyl 4-aminopiperidine-1-carboxylate: Toxicological properties remain uninvestigated, highlighting a common gap in safety data for many aminopiperidine derivatives .
- Plant-derived Acetamides (e.g., N-(3-chloro-4-hydroxylphenyl)acetamide) : These exhibit simpler structures but demonstrate photolytic degradation products, raising concerns about stability under light exposure .
Vorbereitungsmethoden
General Synthetic Route
The preparation typically follows a multi-step sequence:
Synthesis of tert-butyl N-substituted acetamide intermediate
The tert-butyl group is introduced as a protecting group or substituent on the acetamide nitrogen, often via reaction of tert-butyl amine or tert-butyl carbamate derivatives with acylating agents.Coupling with 4-aminopiperidine
The 4-aminopiperidine moiety is introduced by nucleophilic substitution or amide bond formation. This step can be performed using:- Direct reaction of 4-aminopiperidine with tert-butyl acetamide derivatives.
- Coupling agents such as hydroxybenzotriazole (HOBt) and HBTU in the presence of bases like DIPEA to activate carboxylic acid derivatives for amide bond formation.
Salt formation
The free base compound is converted into its dihydrochloride salt by treatment with hydrochloric acid, enhancing its crystallinity and stability.
Specific Method from Patent Literature
A closely related method described in patent CA3087004A1 and WO2019158550A1 involves the preparation of tert-butyl N-substituted acetamide derivatives with amine-containing moieties:
Step a: Mixing tert-butyl N-amino acetamide derivative (formula A) with an appropriate amine or amino-substituted compound (formula B) in an organic solvent such as 1,4-dioxane, tetrahydrofuran, methyl ethyl ketone, or dimethylformamide.
Step b: Addition of a base (e.g., triethylamine or other tertiary amines) to the reaction mixture to facilitate amide bond formation.
Step c: Stirring the mixture at controlled temperature (typically 20–60 °C) for 1 to 10 hours to complete the reaction.
Work-up: Cooling and isolation of the product, followed by purification steps such as crystallization or extraction.
This method is noted for reducing reaction medium viscosity and improving yield and purity. The reaction time and temperature can be optimized based on monitoring by HPLC or other chromatographic techniques.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| a | tert-butyl N-amino acetamide + amine (B) | Formation of amide intermediate |
| b | Addition of base (triethylamine) | Activation and neutralization |
| c | Stirring 1–10 h at 20–60 °C | Completion of coupling reaction |
| Work-up | Cooling, isolation, purification | Product recovery and purification |
Research Article Methodology
According to research findings (PMC8271538), a similar compound synthesis involves:
- Deprotection of tert-butyl esters using trifluoroacetic acid (TFA) in dichloromethane.
- Coupling the resulting acid with 1-(piperidin-4-yl) derivatives using coupling agents HOBt and HBTU.
- Use of diisopropylethylamine (DIPEA) as a base to facilitate amide bond formation.
This method is efficient for forming amide bonds involving piperidine rings and tert-butyl-protected acetamides, yielding high purity products suitable for further pharmaceutical development.
Comparative Analysis of Preparation Methods
| Aspect | Patent Method (CA3087004A1, WO2019158550A1) | Research Article Method (PMC8271538) |
|---|---|---|
| Starting materials | tert-butyl N-amino acetamide derivatives + amine | tert-butyl esters deprotected to acids + 1-(piperidin-4-yl) amine |
| Solvents | Cyclic ethers (1,4-dioxane, THF), ketones, amides, alcohols | Dichloromethane (CH2Cl2) |
| Coupling agents | Base-mediated direct coupling (triethylamine, tertiary amines) | HOBt and HBTU activated coupling |
| Reaction temperature | 20–60 °C | Room temperature to mild heating |
| Reaction time | 1–10 hours | Several hours |
| Product isolation | Cooling, crystallization, purification | Extraction, purification |
| Salt formation | Dihydrochloride salt formation post synthesis | Implied but not detailed |
Research Findings and Optimization Notes
Solvent choice significantly affects reaction efficiency; polar aprotic solvents like dimethylformamide and cyclic ethers improve solubility and reaction kinetics.
Base selection is critical for yield and purity; tertiary amines such as triethylamine or DIPEA are preferred for neutralizing acid byproducts and activating amide bond formation.
Reaction time and temperature must be optimized for maximal yield without degradation; typically, 3–8 hours at 40–60 °C is effective.
Monitoring methods such as HPLC chromatography are essential for determining reaction completion and product purity.
Viscosity control by solvent choice and reaction conditions facilitates better mixing and higher yields.
Summary Table of Preparation Parameters
| Parameter | Preferred Conditions | Notes |
|---|---|---|
| Solvent | 1,4-dioxane, THF, DMF, methyl ethyl ketone | Enhances solubility and reaction rate |
| Base | Triethylamine, DIPEA | Facilitates amide bond formation |
| Temperature | 20–60 °C | Balances reaction rate and stability |
| Reaction Time | 1–10 hours (preferably 3–8 hours) | Monitored by HPLC for completion |
| Coupling Agents | None (base-mediated) or HOBt/HBTU (activated) | Activated coupling improves yield |
| Salt Formation | HCl treatment to form dihydrochloride salt | Improves compound stability and crystallinity |
Q & A
Q. What are the established synthetic routes for 2-(4-aminopiperidin-1-yl)-N-(tert-butyl)acetamide dihydrochloride, and what key reaction conditions influence yield?
The synthesis typically involves sequential steps:
- Amine Protection : 4-Aminopiperidine is protected (e.g., Boc protection) to prevent side reactions.
- Amide Coupling : Activated acetamide derivatives (e.g., chloroacetamide) react with tert-butylamine under nucleophilic substitution (SN2) conditions.
- Deprotection and Salt Formation : Hydrochloric acid mediates deprotection and dihydrochloride salt formation.
Key parameters include solvent choice (DMF enhances reactivity over THF), temperature control (0–25°C for coupling), and stoichiometry (1.2:1 amine-to-electrophile ratio). Yields improve with inert atmospheres and molecular sieve use to scavenge water .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?
- HPLC/UV : C18 column with 0.1% trifluoroacetic acid (TFA) buffer; UV detection at λmax ≈255 nm confirms purity (>98%) .
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d6 resolves piperidine protons (δ 1.2–3.8 ppm) and tert-butyl groups (δ 1.4 ppm). 2D techniques (HSQC, HMBC) validate connectivity .
- Mass Spectrometry : ESI-MS (m/z 381.4 [M+H]+) and elemental analysis (C, H, N within ±0.3% of theoretical values) confirm molecular identity .
Q. What are the critical safety considerations when handling this compound?
- PPE : Nitrile gloves, goggles, and lab coats are mandatory.
- Ventilation : Use fume hoods to avoid inhalation of crystalline dust.
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline. Store at -20°C in airtight, light-resistant containers .
Advanced Research Questions
Q. How can reaction parameters be optimized to reduce byproduct formation during synthesis?
- Design of Experiments (DoE) : Vary catalyst loading (5–20 mol% HATU) and reaction time (2–24 hours) to map yield vs. impurity profiles.
- Byproduct Mitigation : Side products like N-alkylated derivatives are minimized by lowering reaction temperature (≤10°C) and using scavengers (e.g., polymer-bound sulfonic acid) .
Q. What strategies resolve discrepancies in NMR spectral data for derivatives?
- Advanced NMR : Apply ¹⁵N NMR or 19F NMR (if fluorinated analogs exist) to resolve overlapping signals.
- Computational Validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G* basis set) to assign ambiguous peaks .
Q. How does the dihydrochloride salt form affect solubility and stability?
- Solubility Profile : The salt exhibits 3.2× higher solubility in 0.1N HCl (pH 1.2) vs. PBS (pH 7.4) due to protonation of the piperidine amine.
- Stability : Accelerated testing (40°C/75% RH) shows <5% degradation over 6 months when stored desiccated. Lyophilization improves long-term stability .
Q. What experimental approaches elucidate structure-activity relationships (SAR) in biochemical assays?
- Systematic Substitution : Introduce substituents (e.g., methyl, benzyl) at the piperidine nitrogen and assess activity via receptor-binding assays (IC50 determination).
- Molecular Docking : AutoDock Vina simulations correlate steric/electronic effects with experimental binding affinities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
